molecular formula C14H15ClN2O B12938773 1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12938773
M. Wt: 262.73 g/mol
InChI Key: KOTLFNKRIPNHLG-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves the epoxidation of using a peracid (e.g., m-chloroperbenzoic acid). This reaction forms the oxirane ring, resulting in the desired product.

      Reaction Conditions: The epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

      Industrial Production: While I don’t have specific industrial production methods, this compound may be synthesized on a larger scale using similar principles.

  • Chemical Reactions Analysis

      Reactivity: The compound is an epoxide, which makes it susceptible to nucleophilic attack at the oxirane ring.

      Common Reagents and Conditions: Nucleophiles (e.g., amines, thiols) can open the oxirane ring. Acidic or basic conditions may be employed to facilitate this process.

      Major Products: The opening of the oxirane ring leads to various products, such as alcohols or amines, depending on the nucleophile used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding epoxide reactions.

      Biology and Medicine: Investigating its biological activity could reveal potential drug candidates or enzyme inhibitors.

      Industry: The compound may find applications in the synthesis of other chemicals or as an intermediate in pharmaceutical manufacturing.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific interactions with biological targets. Further research is needed to elucidate these details.
  • Comparison with Similar Compounds

      Similar Compounds: Other epoxides, such as and , share structural similarities. the unique combination of the tert-butyl group and the chlorophenyl moiety sets this compound apart.

    Properties

    Molecular Formula

    C14H15ClN2O

    Molecular Weight

    262.73 g/mol

    IUPAC Name

    1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde

    InChI

    InChI=1S/C14H15ClN2O/c1-14(2,3)17-8-11(9-18)13(16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3

    InChI Key

    KOTLFNKRIPNHLG-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O

    Origin of Product

    United States

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